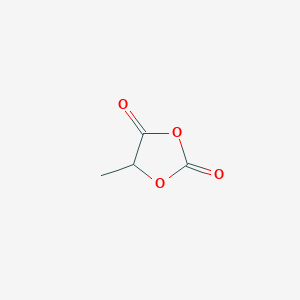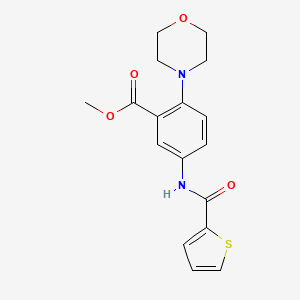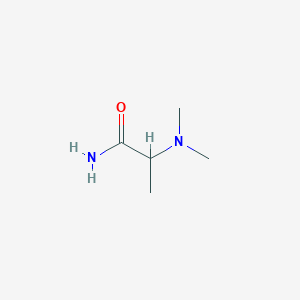
5-Methyl-1,3-dioxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-dioxolane-2,4-dione: is an organic compound with the molecular formula C4H4O4 and a molecular weight of 116.07216 g/mol . It is a white to pale yellow solid that is soluble in many organic solvents such as ethanol and ether . This compound is used as a reagent in organic synthesis and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dioxolane-2,4-dione can be synthesized through several organic synthesis methods. One common method involves the condensation or esterification of cyclic carboxylic acids . Another method is the ring-opening polymerization of O-carboxyanhydrides using a zinc alkoxide initiator . This method is highly efficient and can achieve high isoselectivity without significant epimerization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific steps and conditions may vary depending on the desired purity and yield. Common industrial methods include the use of cyclic carboxylic acids and appropriate catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
5-Methyl-1,3-dioxolane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various compounds and polymers.
Biology: It can be used in biochemical studies to investigate enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-dioxolane-2,4-dione involves its ability to participate in ring-opening polymerization reactions. This process is facilitated by the presence of a zinc alkoxide initiator, which helps to open the ring structure and form polymer chains . The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species in these reactions.
Comparación Con Compuestos Similares
- 5-Benzyl-1,3-dioxolane-2,4-dione
- 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione
- 1,3-Dioxolane
Comparison: 5-Methyl-1,3-dioxolane-2,4-dione is unique due to its specific molecular structure and reactivity. Compared to similar compounds like 5-Benzyl-1,3-dioxolane-2,4-dione and 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione, it has different substituents that influence its chemical behavior and applications . Additionally, 1,3-Dioxolane is a related compound but lacks the methyl group, which affects its reactivity and uses .
Propiedades
Número CAS |
17578-13-1 |
|---|---|
Fórmula molecular |
C4H4O4 |
Peso molecular |
116.07 g/mol |
Nombre IUPAC |
5-methyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C4H4O4/c1-2-3(5)8-4(6)7-2/h2H,1H3 |
Clave InChI |
JLXQJNCZXSYXAK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)


![6-(1-Benzylpiperidin-4-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B12500796.png)
![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)

![4-(5-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyrazin-2-yl)-6-(morpholin-2-ylmethoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12500824.png)
![5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12500829.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500838.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate](/img/structure/B12500844.png)
![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12500859.png)


